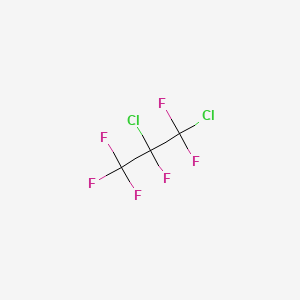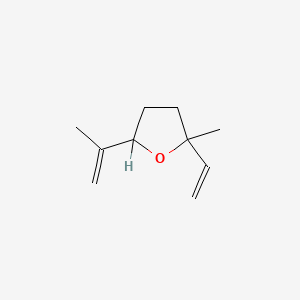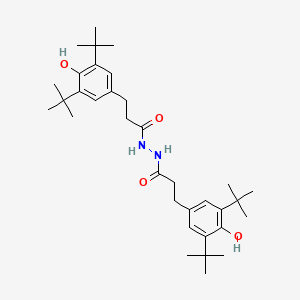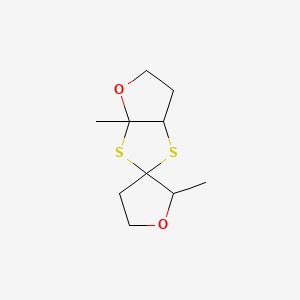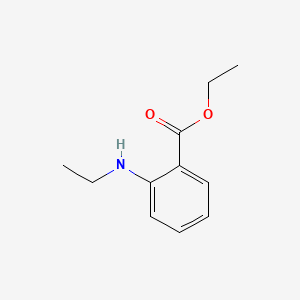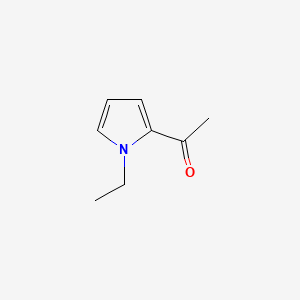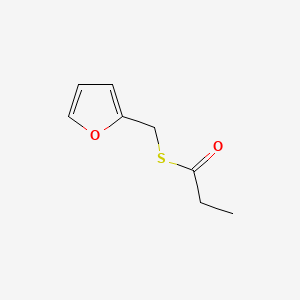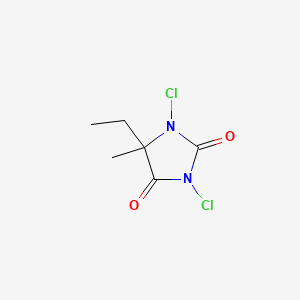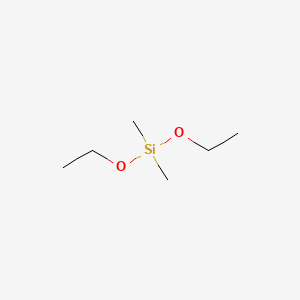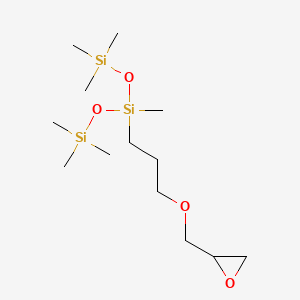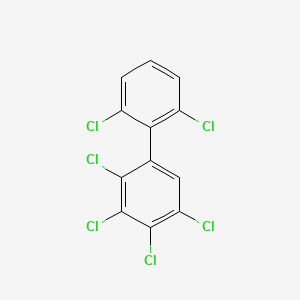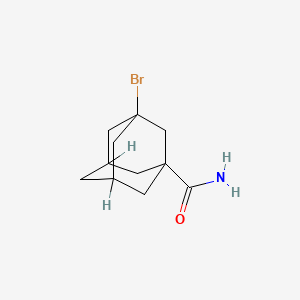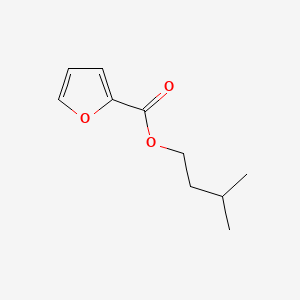
3-Methylbutyl-2-Furancarboxylat
Übersicht
Beschreibung
Isoamyl 2-furoate belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. Isoamyl 2-furoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoamyl 2-furoate is primarily located in the membrane (predicted from logP). Isoamyl 2-furoate exists in all eukaryotes, ranging from yeast to humans.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antibakterielle Wirkstoffe
3-Methylbutyl-2-Furancarboxylat, als Furan-Derivat, wurde auf sein Potenzial zur Entwicklung neuer antibakterieller Wirkstoffe untersucht. Der Furan-Kern ist ein wichtiger struktureller Bestandteil vieler pharmakologisch aktiver Verbindungen, und seine Integration in das Arzneimittel-Design kann zur Entwicklung neuartiger Behandlungen für bakterielle Infektionen führen .
Organische Synthese: Zwischenprodukt für komplexe Moleküle
In der organischen Chemie dient this compound als Zwischenprodukt für die Synthese komplexerer Moleküle. Sein reaktiver Furanring macht ihn zu einem wertvollen Ausgangspunkt für die Konstruktion verschiedener organischer Strukturen, die in verschiedenen chemischen Synthesen verwendet werden können .
Materialwissenschaft: Polymerforschung
Die strukturellen Eigenschaften der Verbindung können zur Entwicklung neuer polymerer Materialien genutzt werden. Durch die Einarbeitung der Furan-Einheit in Polymere können Forscher die Herstellung von Materialien mit einzigartigen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder biologischer Abbaubarkeit, erforschen .
Analytische Chemie: Chromatographische Standards
This compound kann aufgrund seiner eindeutigen chemischen Signatur als Standard in der chromatographischen Analyse verwendet werden. Es hilft bei der Kalibrierung von Instrumenten und der genauen Identifizierung ähnlicher Verbindungen in komplexen Gemischen .
Landwirtschaftliche Chemie: Entwicklung von Pestiziden
Die Forschung zur Verwendung von Furan-Derivaten in Pestiziden ist im Gange. This compound könnte möglicherweise zur Entwicklung neuer Pestizide verwendet werden, die effektiver und umweltfreundlicher sind .
Lebensmittelindustrie: Aromastoff
Furan-Derivate sind bekannt für ihre geschmacksverstärkenden Eigenschaften. This compound könnte als Aromastoff in der Lebensmittelindustrie untersucht werden und verschiedenen Produkten einen einzigartigen Geschmack verleihen .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
Die Reaktivität der Verbindung könnte in den Umweltwissenschaften genutzt werden, um Methoden zur Sanierung von Umweltverschmutzung zu entwickeln. Seine Fähigkeit, mit Schadstoffen zu reagieren, kann zu innovativen Lösungen für die Reinigung kontaminierter Standorte führen .
Kosmetikindustrie: Duftstoffkomponente
In der Kosmetikindustrie könnte this compound aufgrund seines angenehmen Geruchs als Duftstoffkomponente verwendet werden. Es könnte in Parfüms und andere parfümierte Produkte eingearbeitet werden .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 3-Methylbutyl 2-furoate are not clearly defined in the literature. As a derivative of 2-furoic acid, it may potentially influence pathways involving this acid. .
Result of Action
The molecular and cellular effects of 3-Methylbutyl 2-furoate’s action are not well-documented in the literature. Given its structural similarity to 2-furoic acid, it might share some of its effects. .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its stability and activity .
Biochemische Analyse
Biochemical Properties
3-Methylbutyl 2-furoate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. In the case of 3-Methylbutyl 2-furoate, esterases facilitate its breakdown into 2-furoic acid and 3-methylbutanol . This interaction is crucial for the compound’s metabolism and its subsequent effects on cellular processes.
Cellular Effects
The effects of 3-Methylbutyl 2-furoate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methylbutyl 2-furoate can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These effects are particularly relevant in the context of its use in flavor and fragrance applications, where its impact on sensory cells is of interest.
Molecular Mechanism
At the molecular level, 3-Methylbutyl 2-furoate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as proteins and enzymes. For example, the compound can bind to esterase enzymes, leading to their activation or inhibition . This interaction can result in changes in the enzyme’s activity, which in turn affects the biochemical pathways in which the enzyme is involved. Additionally, 3-Methylbutyl 2-furoate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylbutyl 2-furoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Methylbutyl 2-furoate is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term exposure to 3-Methylbutyl 2-furoate has been observed to result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methylbutyl 2-furoate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even exhibit beneficial effects on certain cellular processes . At high doses, 3-Methylbutyl 2-furoate can cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
3-Methylbutyl 2-furoate is involved in several metabolic pathways, primarily those related to ester metabolism. The compound is metabolized by esterases, which hydrolyze it into 2-furoic acid and 3-methylbutanol . These metabolites can then enter various biochemical pathways, including those involved in energy production and detoxification. The interaction of 3-Methylbutyl 2-furoate with enzymes and cofactors in these pathways can influence metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of 3-Methylbutyl 2-furoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-Methylbutyl 2-furoate can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 3-Methylbutyl 2-furoate within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 3-Methylbutyl 2-furoate is an important factor in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 3-Methylbutyl 2-furoate can be affected by its subcellular localization, as different compartments provide distinct microenvironments that can modulate its interactions with biomolecules.
Eigenschaften
IUPAC Name |
3-methylbutyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(2)5-7-13-10(11)9-4-3-6-12-9/h3-4,6,8H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZWZKAUPNMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210467 | |
| Record name | 3-Methylbutyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-12-3 | |
| Record name | 2-Furancarboxylic acid, 3-methylbutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutyl 2-furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


